molecular formula C15H19N3O3 B1412756 tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate CAS No. 2096985-44-1

tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate

Cat. No.: B1412756
CAS No.: 2096985-44-1
M. Wt: 289.33 g/mol
InChI Key: RTSYGVKRHSXCCI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it a valuable entity in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Amination and methoxylation: The amino and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate amine and methoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, resulting in the formation of hydrazine derivatives or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Cell Signaling: Studied for its effects on cell signaling pathways.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cell surface receptors, modulating signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 3-amino-4-methoxyphenylcarbamate

Comparison:

  • Structural Differences: While all these compounds contain a tert-butyl ester group and an amino-methoxyphenyl moiety, the core structure varies (pyrazole vs. piperazine vs. carbamate).
  • Unique Features: tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to piperazine and carbamate derivatives.

Properties

IUPAC Name

tert-butyl 3-(3-amino-4-methoxyphenyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-7-12(17-18)10-5-6-13(20-4)11(16)9-10/h5-9H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSYGVKRHSXCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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